molecular formula C10H19NO4S B3828361 Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

Cat. No.: B3828361
M. Wt: 249.33 g/mol
InChI Key: XFBDBOGGQOOOCG-UHFFFAOYSA-N
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Description

Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules. The presence of multiple functional groups, including a sulfonic acid group, makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is often carried out under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid exerts its effects involves interactions with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules, which can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Norbornane derivatives: Similar in structure but lack the sulfonic acid group, making them less reactive in certain chemical reactions.

Uniqueness

The presence of the sulfonic acid group in 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid distinguishes it from other bicyclic compounds. This functional group enhances its reactivity and allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-5-6-4-7(10(5,2)3)9(8(6)11)15(12,13)14;/h5-7,9H,4H2,1-3H3,(H,12,13,14);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBDBOGGQOOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Reactant of Route 2
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Reactant of Route 3
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Reactant of Route 4
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Reactant of Route 5
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Reactant of Route 6
Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

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